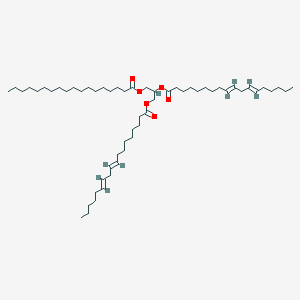

1,2-Linolein-3-stearin

Description

Propriétés

IUPAC Name |

2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25,27-28,30,54H,4-15,17,20,22-24,26,29,31-53H2,1-3H3/b19-16-,21-18-,28-25-,30-27- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHDLKOEJMDTBE-KDKXEXENSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H102O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313638 | |

| Record name | 1-Stearo-2,3-dilinolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

883.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2190-17-2 | |

| Record name | 1-Stearo-2,3-dilinolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Stearo-2,3-dilinolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 1,2-dilinoléoyl-3-stéaroyl-rac-glycérol peut être synthétisé par des réactions d'estérification impliquant l'acide linoléique et l'acide stéarique avec le glycérol. La réaction nécessite généralement un catalyseur, tel que l'acide sulfurique ou l'acide p-toluènesulfonique, et est réalisée sous reflux pour assurer une estérification complète .

Méthodes de production industrielle : La production industrielle du 1,2-dilinoléoyl-3-stéaroyl-rac-glycérol implique l'extraction d'huiles végétales riches en acides linoléique et stéarique. Les huiles extraites sont ensuite soumises à des procédés de transestérification pour obtenir le triglycéride souhaité .

Analyse Des Réactions Chimiques

Types de réactions : Le 1,2-dilinoléoyl-3-stéaroyl-rac-glycérol subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des hydroperoxydes et d'autres produits d'oxydation.

Hydrolyse : En présence d'eau et d'un catalyseur acide ou basique, il peut subir une hydrolyse pour produire des acides gras libres et du glycérol.

Transestérification : Cette réaction implique l'échange de groupes esters entre les molécules, souvent utilisée dans la production de biodiesel.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Hydrolyse : Des conditions acides (par exemple, l'acide chlorhydrique) ou basiques (par exemple, l'hydroxyde de sodium) sont utilisées.

Transestérification : Des catalyseurs tels que le méthylate de sodium ou l'hydroxyde de potassium sont utilisés.

Principaux produits :

Oxydation : Hydroperoxydes, aldéhydes et cétones.

Hydrolyse : Acides gras libres (acide linoléique et acide stéarique) et glycérol.

Transestérification : Esters méthyliques des acides linoléique et stéarique.

Applications De Recherche Scientifique

5. Mécanisme d'action

Le mécanisme d'action du 1,2-dilinoléoyl-3-stéaroyl-rac-glycérol implique son interaction avec les membranes lipidiques cellulaires. Il peut moduler la fluidité de la membrane et influencer l'activité des enzymes et des récepteurs liés à la membrane. Les effets du composé sont médiés par son incorporation dans les bicouches lipidiques, affectant la dynamique des membranes et les voies de signalisation.

Mécanisme D'action

The mechanism of action of 1,2-Dilinoleoyl-3-stearoyl-rac-glycerol involves its interaction with cellular lipid membranes. It can modulate membrane fluidity and influence the activity of membrane-bound enzymes and receptors. The compound’s effects are mediated through its incorporation into lipid bilayers, affecting membrane dynamics and signaling pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Positional Isomers and Fatty Acid Chain Variation

a) Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-hexadecanoate (Compound 40)

- Structure: Linoleic acid at positions 1 and 3; palmitic acid (C16:0) at position 2.

- Key Differences: Positional isomerism (linoleate at 1,3 vs. 1,2 in the main compound). Shorter saturated fatty acid (palmitic vs. stearic acid) reduces melting point and increases fluidity.

- Source: Isolated from Litsea glutinosa bark, highlighting its occurrence in plant-derived lipids .

b) Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-(9Z-octadecenoate)

- Structure: Linoleic acid at 1,2; oleic acid (9Z-octadecenoate) at position 3.

- Key Differences: Third fatty acid is monounsaturated (oleic acid) instead of saturated (stearic acid), enhancing oxidative instability.

- Implications : Alters metabolic pathways, as unsaturated fats are preferentially mobilized for β-oxidation .

Functional Group Modifications

a) 1,2-Di-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphate

- Structure : Phosphate group at position 3 instead of a fatty acid.

- Key Differences :

- Amphipathic nature due to the polar phosphate head, making it a phospholipid.

- Role in cell membrane architecture and signaling vs. energy storage for TAGs.

- Analytical Note: Detected in serum metabolomics studies as a biomarker for conditions like COVID-19 .

b) 1,2-Di-(9Z,12Z,15Z-octadecatrienoyl)-3-(galactosyl-alpha-1-6-galactosyl-beta-1)-glycerol

Monoacylglycerols and Simpler Derivatives

a) 2,3-Dihydroxypropyl 9Z,12Z-octadecadienoate

- Structure: Monoacylglycerol (MAG) with linoleic acid at position 1.

- Key Differences :

b) Glyceryl Linoleate

Structural and Functional Comparison Table

Research Findings and Analytical Insights

- Oxidative Stability: Compounds with higher unsaturation (e.g., alpha-linolenate in ) exhibit lower stability, necessitating antioxidant protection in biological systems .

- Metabolic Pathways: Positional isomers (e.g., 1,2 vs. 1,3 linoleate placement) influence enzymatic hydrolysis rates, as pancreatic lipase preferentially cleaves sn-1 and sn-3 positions .

- Diagnostic Potential: Phospholipid derivatives like 1,2-di-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphate are elevated in pathological conditions, serving as biomarkers in metabolomic profiling .

Activité Biologique

Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-octadecanoate, commonly referred to as a triacylglycerol, is a complex lipid composed of glycerol esterified with three fatty acid chains. This compound has garnered interest due to its potential biological activities and applications in various fields, including nutrition, pharmaceuticals, and cosmetics.

Chemical Structure

- Chemical Formula: C57H100O6

- CAS Number: 28409-91-8

- IUPAC Name: 1-[(9E)-octadec-9-enoyloxy]-3-[(9E,12E)-octadeca-9,12-dienoyloxy]propan-2-yl (9E)-octadec-9-enoate

The structure features a glycerol backbone with two linoleic acid (C18:2) moieties and one oleic acid (C18:1) moiety. The presence of these unsaturated fatty acids contributes to the compound's unique physicochemical properties and biological activities.

Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-octadecanoate exhibits biological activity primarily through its interaction with lipid metabolic pathways. It is hydrolyzed by lipases to release free fatty acids and glycerol, which can then participate in various metabolic processes such as energy production and cellular signaling.

Health Benefits

Recent studies have indicated several potential health benefits associated with this compound:

- Anti-inflammatory Effects: Research suggests that the unsaturated fatty acids in glycerides like Glycerol 1,2-di-(9Z,12Z-octadecadienoate) may exert anti-inflammatory properties by modulating cytokine production and immune responses.

- Cardiovascular Health: The consumption of triacylglycerols rich in unsaturated fatty acids has been linked to improved lipid profiles and reduced risk of cardiovascular diseases.

- Antioxidant Properties: Some studies indicate that this compound may possess antioxidant capabilities, protecting cells from oxidative stress.

Case Studies

-

Study on Lipid Metabolism:

A study published in the Journal of Lipid Research investigated the effects of dietary triacylglycerols on lipid metabolism in rats. The results demonstrated that supplementation with Glycerol 1,2-di-(9Z,12Z-octadecadienoate) led to significant alterations in plasma lipid levels and improved insulin sensitivity. -

Clinical Trial on Inflammation:

A randomized controlled trial examined the effects of dietary intake of this compound on inflammatory markers in obese individuals. The findings revealed a notable decrease in C-reactive protein (CRP) levels among participants consuming higher amounts of unsaturated fatty acids.

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | CAS Number | Key Biological Activity |

|---|---|---|---|

| Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-octadecanoate | C57H100O6 | 28409-91-8 | Anti-inflammatory, cardiovascular benefits |

| Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-octadecenoate | C57H102O6 | 15607292 | Lipid metabolism modulation |

| Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate) | C57H104O6 | 2410-28-8 | Potential for use in drug delivery systems |

Synthesis and Production

The synthesis of Glycerol 1,2-di-(9Z,12Z-octadecadienoate) typically involves the esterification of glycerol with linoleic and oleic acids under controlled conditions. Enzymatic methods are preferred for their specificity and milder reaction conditions compared to traditional chemical methods.

Applications

The compound is utilized across various industries:

- Nutraceuticals: As a dietary supplement for its health benefits.

- Cosmetics: Incorporated into formulations for its emollient properties.

- Pharmaceuticals: Explored for its potential as a drug delivery vehicle due to its biocompatibility.

Q & A

Q. How can researchers accurately identify and quantify Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-octadecanoate in complex lipid mixtures?

- Methodological Answer : Utilize high-resolution mass spectrometry techniques such as GC/LC-Quadrupole Time of Flight (QTOF) to analyze precise mass-to-charge ratios. For structural confirmation, compare fragmentation patterns with reference standards (e.g., sn-position-specific ions like m/z 339 for linoleate and m/z 283 for stearate). Chromatographic separation via reverse-phase HPLC with C18 columns can resolve regioisomers .

Q. What chromatographic techniques are optimal for separating this triacylglycerol (TG) from structurally similar species?

- Methodological Answer : Reverse-phase HPLC with a C18 stationary phase and gradient elution using acetonitrile/isopropanol/water mobile phases effectively separates TGs based on acyl chain unsaturation and regiospecificity. Thin-layer chromatography (TLC) with iodine staining provides a rapid preliminary assessment .

Q. What are the key fragmentation patterns of this compound in tandem mass spectrometry (MS/MS)?

- Methodological Answer : In positive-ion mode, expect neutral losses of linoleic acid (18:2(9Z,12Z)) and stearic acid (18:0) from the glycerol backbone. Diagnostic ions include m/z 601.5 ([M+Na]⁺) and sn-3-specific fragments (e.g., m/z 283 for stearate). Confirm positional specificity using collision-induced dissociation (CID) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : Store under inert gas (e.g., argon) at -80°C to minimize oxidation of unsaturated acyl chains. Solubilize in chloroform/methanol (2:1 v/v) for long-term stability, and avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. What challenges arise in synthesizing regioisomerically pure Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-octadecanoate, and how can enzymatic methods address them?

- Methodological Answer : Chemical synthesis often yields mixed regioisomers due to non-specific acylation. Enzymatic approaches using immobilized lipases (e.g., Rhizomucor miehei lipase) enable sn-1,2-specific esterification. For sn-3 stearate incorporation, phospholipase A₂-mediated transacylation ensures positional fidelity .

Q. How does the sn-3 stearoyl group influence metabolic processing compared to unsaturated chains in vivo?

- Methodological Answer : The saturated stearoyl chain at sn-3 slows hydrolysis by pancreatic lipases, which preferentially cleave sn-1/2 positions. Use isotope-labeled substrates in vitro to track hydrolysis rates and compare with TGs containing unsaturated sn-3 chains .

Q. How can lipidomic data resolve contradictions in the abundance of this TG across different biological models?

- Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or OPLS-DA) to lipidomic datasets, accounting for extraction efficiency biases (e.g., Folch vs. Bligh-Dyer methods). Normalize data to internal standards (e.g., TG 16:0/18:1/18:1) and validate via spike-recovery experiments .

Q. What role does this TG play in membrane dynamics when incorporated into lipid bilayers?

- Methodological Answer : Incorporate the TG into model membranes (e.g., giant unilamellar vesicles) and assess bilayer fluidity via fluorescence anisotropy using probes like DPH. Compare phase behavior with phospholipid-only systems to evaluate TG-induced membrane disorder .

Q. How can NMR spectroscopy confirm the regiospecificity of acyl chain attachment?

Q. What in vitro assays can elucidate the signaling interactions of this TG with phospholipase enzymes?

- Methodological Answer : Radiolabel the TG with ³H or ¹⁴C at the stearoyl chain and measure hydrolysis products (e.g., free fatty acids) using scintillation counting. For phospholipase C/D assays, monitor phosphatidic acid or diacylglycerol generation via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.